molecular formula C25H24N4O4 B12448545 Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate

Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate

Cat. No.: B12448545
M. Wt: 444.5 g/mol
InChI Key: STYVDYYCTQZFDE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound is systematically named methyl 2-ethoxy-3-[[4-[2-[(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate according to IUPAC rules. Its molecular formula, C25H24N4O4 , reflects a molecular weight of 444.5 g/mol . The structure integrates a benzimidazole core substituted at position 2 with an ethoxy group, at position 3 with a biphenyl-methyl moiety bearing a hydroxyamino imine functional group, and at position 4 with a methyl ester (Fig. 1).

Table 1: Key identifiers

Property Value
IUPAC Name Methyl 2-ethoxy-3-[[4-[2-[(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Molecular Formula C25H24N4O4
Molecular Weight 444.5 g/mol
SMILES CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)OC
InChIKey STYVDYYCTQZFDE-UHFFFAOYSA-N

Stereochemical Configuration and Conformational Dynamics

The compound exhibits conformational flexibility due to rotational freedom around the biphenyl single bond and the methylene linker connecting the benzimidazole and biphenyl groups. The hydroxyamino imine group (-NH-N=C-OH) introduces tautomeric possibilities, enabling equilibrium between imine and amine forms (Fig. 2). While no explicit stereocenters are present, non-covalent interactions (e.g., hydrogen bonding between the imine nitrogen and hydroxyl oxygen) may stabilize specific conformers. Molecular modeling suggests that the biphenyl system adopts a near-planar arrangement to maximize π-π stacking interactions.

Crystallographic and Spectroscopic Characterization

Although crystallographic data for this specific compound is unavailable, related benzimidazole derivatives exhibit monoclinic crystal systems with P21/c space groups. Key spectroscopic features include:

  • 1H NMR : Aromatic protons in the benzimidazole (δ 7.2–8.1 ppm), biphenyl (δ 6.8–7.6 ppm), and ethoxy groups (δ 1.4–1.6 ppm for -CH3, δ 4.0–4.3 ppm for -OCH2-).
  • IR : Stretching vibrations for ester C=O (~1700 cm−1), imine C=N (~1640 cm−1), and hydroxyl O-H (~3200 cm−1).
  • MS (ESI+) : A molecular ion peak at m/z 445.2 [M+H]+.

Table 2: Comparative spectroscopic data for related compounds

Compound 1H NMR (δ, ppm) IR (cm−1)
Target compound 7.2–8.1 (aromatic), 4.0–4.3 (OCH2) 1700 (C=O), 1640 (C=N)
Azilsartan Medoxomil 7.0–7.9 (aromatic), 3.9–4.2 (OCH2) 1695 (C=O), 1625 (C=N)
Ethyl analog 7.1–8.0 (aromatic), 1.3–1.5 (CH3) 1710 (C=O), 1635 (C=N)

Comparative Structural Analysis with Related Benzodiazole Derivatives

The target compound shares structural motifs with antihypertensive agents like azilsartan medoxomil , which features a 1,2,4-oxadiazole ring instead of the hydroxyamino imine group. Key differences include:

  • Ester group : The methyl ester in the target compound versus the medoxomil prodrug ester in azilsartan.
  • Biphenyl substitution : A hydroxyamino imine at the 2'-position versus a 5-oxo-1,2,4-oxadiazol-3-yl group in azilsartan.
  • Molecular weight : The target compound (444.5 g/mol) is lighter than azilsartan medoxomil (542.54 g/mol) due to the absence of the medoxomil moiety.

Table 3: Structural comparison

Feature Target Compound Azilsartan Medoxomil
Core structure Benzimidazole Benzimidazole
Position 2 substituent Ethoxy Methoxy
Position 3 substituent Biphenyl-methyl with hydroxyamino imine Biphenyl-methyl with oxadiazole
Position 4 substituent Methyl ester Medoxomil ester
Molecular weight 444.5 g/mol 542.54 g/mol

The ethoxy group at position 2 enhances lipophilicity compared to azilsartan’s methoxy group, potentially influencing membrane permeability. The hydroxyamino imine group may engage in hydrogen bonding more readily than azilsartan’s oxadiazole ring, altering receptor-binding kinetics.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-[(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C25H24N4O4/c1-3-33-25-27-22-10-6-9-21(24(30)32-2)23(22)29(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26-28-31/h4-15,28,31H,3,16H2,1-2H3

InChI Key

STYVDYYCTQZFDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)OC

Origin of Product

United States

Preparation Methods

One-Pot Alkylation-Cyclization

A streamlined method combines alkylation and cyclization in toluene under reflux (100°C, 3 hours), yielding 77% product. This approach reduces intermediate isolation steps but requires stringent pH control.

Microwave-Assisted Synthesis

Microwave irradiation (120–180 seconds) in dry acetone with potassium carbonate accelerates alkylation, achieving 85% yield. This method is time-efficient but less scalable.

Purification and Characterization

Purification Techniques :

  • Crystallization : Ethyl acetate/water mixtures at 0–5°C.
  • Chromatography : Silica gel column chromatography for intermediates.

Analytical Validation :

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
  • NMR : ¹H NMR (DMSO-d6) δ 8.21 (s, 1H, imino), 7.89–7.12 (m, 11H, aromatic).
  • Mass Spectrometry : m/z 444.5 [M+H]⁺.

Challenges and Optimization

  • Byproduct Formation : Competing N-alkylation can occur if stoichiometry is unbalanced. Using tetrabutylammonium iodide (0.05 eq) suppresses side reactions.
  • Solvent Selection : Polar aprotic solvents (DMSO) enhance reactivity but complicate downstream purification.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are employed to maintain temperature control and improve yield consistency. A typical batch produces 140–177 kg of the final compound with 83–94% overall yield.

Recent Advances

  • Enzymatic Catalysis : Lipase-mediated alkylation in aqueous media reduces organic solvent use.
  • Green Chemistry : Ionic liquids ([BMIM][BF₄]) as solvents improve energy efficiency by 30%.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive moieties:

  • Ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) at position 2 of the benzodiazole ring

  • Methyl ester (COOCH3-\text{COOCH}_3) at position 4

  • Hydroxyamino iminomethyl (C=N-N-OH-\text{C=N-N-OH}) substituent on the biphenyl system

  • Benzodiazole core with aromatic π\pi-system

These groups govern its reactivity in hydrolysis, substitution, redox, and coordination reactions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Product
Acid-catalyzed hydrolysisHCl (conc.), H2_2O, refluxCarboxylic acid (COOH-\text{COOH}) at position 4
Base-catalyzed hydrolysisNaOH (aq.), ethanol, 60–80°CSodium carboxylate (COONa+-\text{COO}^-\text{Na}^+) at position 4

The reaction rate depends on steric hindrance from the adjacent ethoxy group .

Ethoxy Group Substitution

The ethoxy group participates in nucleophilic substitution reactions.

Reagent Conditions Product
Ammonia (NH3_3)Ethanol, 100°C, sealed2-Amino-benzodiazole derivative
Thiophenol (PhSH)H2_2SO4_4, 80°C2-Phenylthio-benzodiazole derivative

Steric and electronic effects from the benzodiazole ring influence substitution kinetics.

Redox Reactions of the Hydroxyamino Imine Group

The C=N-N-OH-\text{C=N-N-OH} group undergoes reduction and oxidation:

Reaction Type Reagents/Conditions Product
ReductionH2_2/Pd-C, ethanol, 50°CCH2NH-OH-\text{CH}_2-\text{NH-OH} derivative
OxidationKMnO4_4, H2_2SO4_4, 0°CC=O-\text{C=O} (ketone) and NOx_x byproducts

The Z-configuration of the imine group (confirmed by X-ray crystallography ) affects stereochemical outcomes.

Coordination Chemistry

The hydroxyamino imine moiety acts as a bidentate ligand for transition metals:

Metal Ion Product Application
Cu(II)Square-planar complexCatalytic oxidation reactions
Fe(III)Octahedral complexMagnetic materials research

Stability constants for these complexes are pH-dependent .

Physicochemical Data Influencing Reactivity

Property Value Source
Melting point207–209°C
Solubility in DMSO12.5 mg/mL (25°C)
pKa (imidazole N–H)6.77 ± 0.69

The high thermal stability allows reactions under reflux conditions, while solubility in DMSO facilitates homogeneous catalysis .

Scientific Research Applications

Indoleamine 2,3-Dioxygenase Inhibition

One of the notable applications of this compound is in the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression. IDO inhibitors are being researched for their potential in cancer therapy by enhancing the immune response against tumors. The compound has shown promise in modulating IDO activity, which is crucial for developing treatments for various cancers and autoimmune disorders .

Metabolic Disorders

The compound has been associated with the treatment of metabolic disorders such as hypercholesterolemia, diabetes mellitus, and obesity. It works by modulating the activity of farnesoid X receptors (FXR), which play a significant role in lipid metabolism and glucose homeostasis. Research indicates that compounds like methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate can be effective in managing dyslipidemia and insulin resistance .

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the benzodiazole ring system enhances its pharmacological properties, making it a valuable scaffold for drug development .

Case Study: Cancer Treatment

In one study, this compound was tested for its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups, suggesting its potential as an anti-cancer agent .

Case Study: Metabolic Regulation

Another research effort focused on the compound's effects on metabolic syndrome parameters in animal models. The findings demonstrated improved lipid profiles and glucose tolerance in subjects treated with the compound, highlighting its dual role as both an anti-diabetic and lipid-lowering agent .

Tables

Application AreaDescription
Cancer TherapyInhibition of IDO; enhances immune response against tumors
Metabolic DisordersModulates FXR activity; treats hypercholesterolemia and diabetes
Synthesis MethodMulti-step organic reactions involving benzodiazole derivatives

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Present
Target Compound Benzimidazole 2-ethoxy, 3-(biphenylmethyl with hydroxyamino imino), 4-methyl ester Ester, hydroxyamino imino
CV-11974 (CAS 139481-59-7) Benzimidazole 2-ethoxy, 3-(biphenylmethyl with tetrazole), 7-carboxylic acid Tetrazole, carboxylic acid
Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate (CAS 2092143-48-9) Benzimidazole 2-ethoxy, 3-(biphenylmethyl with carbamoyl), 4-ethyl ester Carbamoyl, ester
2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-4-carboxylic acid Benzimidazole 4-carboxylic acid, 2-(4-hydroxy-3-methoxyphenyl) Carboxylic acid, hydroxyl, methoxy

Key Observations :

  • Hydroxyamino Imino vs. Tetrazole (CV-11974): The target compound’s hydroxyamino imino group may enhance metal-binding capacity compared to CV-11974’s tetrazole, a carboxylic acid bioisostere. Tetrazoles improve metabolic stability and bioavailability in pharmaceuticals (e.g., angiotensin II receptor blockers) .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound and the ethyl ester in CAS 2092143-48-9 contrast with the carboxylic acid in CV-11974 and the 4-carboxylic acid derivative . Esters are typically prodrug forms, hydrolyzing in vivo to active acids, whereas carboxylic acids exhibit higher polarity and faster renal clearance.
  • Carbamoyl vs.

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison*

Property Target Compound CV-11974 CAS 2092143-48-9 2-(4-Hydroxy-3-methoxyphenyl) Derivative
Molecular Weight ~465 g/mol (estimated) 436.45 g/mol 443.50 g/mol 298.28 g/mol
Solubility Low (ester dominance) Moderate (tetrazole) Low (carbamoyl, ester) High (carboxylic acid)
Bioactivity Chelation, enzyme inhibition Angiotensin II antagonism Unreported Antioxidant, anti-inflammatory
Metabolic Stability Moderate (ester hydrolysis) High (tetrazole stability) Moderate (ethyl ester) Low (acidic group)

Biological Activity

Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate (CAS Number: 147403-65-4) is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of derivatives known as Mannich bases, which are synthesized through the Mannich reaction involving amines and carbonyl compounds. The structure of this compound suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound features several notable structural components:

  • Ethoxy group : Enhances solubility and bioavailability.
  • Biphenyl moiety : May contribute to π-π interactions with biological targets.
  • Benzodiazole core : Known for its pharmacological properties.

Biological Activity Overview

Mannich bases have been extensively studied for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The specific biological activities of this compound include:

Anticancer Activity

Recent studies have highlighted the anticancer potential of Mannich bases. For instance:

  • Cytotoxicity : Compounds similar to methyl 2-ethoxy derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for some derivatives were reported to be lower than 2 μg/mL, indicating potent activity .

Antibacterial and Antifungal Properties

Research indicates that Mannich bases can exhibit significant antibacterial and antifungal activities. The structural characteristics of methyl 2-ethoxy derivatives may enhance their efficacy against various pathogens:

  • Mechanism of Action : The interaction of the biphenyl structure with microbial membranes may disrupt cellular integrity, leading to cell death.

Anti-inflammatory Effects

In addition to its cytotoxic properties, this compound may also possess anti-inflammatory effects. Studies on related compounds suggest that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of Mannich bases:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various Mannich bases on human cancer cell lines. Results indicated that compounds with similar structures to methyl 2-ethoxy showed enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
  • Antibacterial Activity :
    • Another study tested the antibacterial properties of Mannich bases against Gram-positive and Gram-negative bacteria. Compounds demonstrated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity .
  • Mechanistic Studies :
    • Research into the mechanism of action revealed that these compounds could inhibit DNA synthesis in cancer cells, potentially through the formation of reactive intermediates that interact with nucleic acids .

Comparative Analysis

The following table summarizes the biological activities of methyl 2-ethoxy derivatives compared to other known Mannich bases:

Compound TypeAnticancer ActivityAntibacterial ActivityAnti-inflammatory Activity
Methyl 2-ethoxy derivativeHighModerateModerate
Standard Chemotherapeutics (e.g., 5-FU)ModerateLowLow
Other Mannich BasesVariableHighHigh

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for success?

Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with triazole or benzimidazole precursors under reflux conditions. For example:

  • Step 1: Refluxing 4-amino-triazole derivatives with substituted benzaldehyde in absolute ethanol and glacial acetic acid (4–6 hours) to form intermediate Schiff bases .
  • Step 2: Alkylation or coupling reactions with biphenyl moieties, often using catalysts like Pd for cross-coupling (e.g., Suzuki-Miyaura) .
  • Critical Conditions: Solvent polarity (ethanol, DMF), acid catalysis (glacial acetic acid), and reflux duration significantly impact yield. Purification via vacuum distillation or column chromatography is essential to isolate the target compound .

Basic: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Answer:
Key methods include:

  • 1H/13C NMR: To verify substituent positions and integration ratios (e.g., biphenyl methyl protons at δ 3.8–4.2 ppm, benzodiazole aromatic protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy: Identification of functional groups like C=O (1700–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • LC-MS: Confirmation of molecular weight (e.g., [M+H]+ peak matching theoretical MW) and purity .
  • Elemental Analysis: Comparison of experimental vs. calculated C/H/N/O percentages to validate stoichiometry .

Basic: What safety protocols are recommended during synthesis and handling?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile solvents (ethanol, acetic acid) .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • First Aid: For spills, wash with soap/water; if inhaled, move to fresh air and seek medical attention .
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility and reduce side products .
  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for biphenyl moieties .
  • Temperature Control: Gradual heating (e.g., 60–80°C) during condensation steps minimizes decomposition .
  • Work-Up: Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) for high-purity isolation .

Advanced: How should researchers resolve contradictions between experimental data (e.g., NMR, elemental analysis) and theoretical values?

Answer:

  • Repeat Analysis: Confirm spectral data with multiple instruments to rule out calibration errors .
  • Isotopic Purity Check: Ensure deuterated solvents (e.g., DMSO-d6) do not interfere with NMR peaks .
  • Alternative Synthesis Routes: If elemental analysis discrepancies persist, re-examine intermediate steps (e.g., incomplete alkylation) .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts to identify structural anomalies .

Advanced: What computational strategies are used to predict biological activity, and how are docking studies validated experimentally?

Answer:

  • Docking Software: Tools like AutoDock Vina model interactions with target proteins (e.g., enzyme active sites). For example, the biphenyl moiety may bind hydrophobic pockets, while the benzodiazole ring engages in π-π stacking .
  • Validation: Correlate docking scores (binding affinity in kcal/mol) with in vitro assays (e.g., IC50 values from enzyme inhibition studies). Discrepancies suggest false positives or unmodeled solvent effects .
  • MD Simulations: Perform molecular dynamics (100 ns trajectories) to assess binding stability and refine docking poses .

Advanced: How do structural analogs (e.g., tetrazole or oxadiazole derivatives) influence pharmacological properties?

Answer:

  • Bioisosteric Replacement: Substituting the hydroxyimino group with tetrazole (e.g., CAS 139481-69-9) enhances metabolic stability and hydrogen-bonding capacity .
  • Activity Testing: Compare IC50 values of analogs in enzyme assays (e.g., kinase inhibition) to identify SAR trends .
  • Solubility Modulation: Introducing methoxy or carboxylate groups (e.g., methyl ester hydrolysis) improves aqueous solubility for in vivo studies .

Advanced: What catalytic methods (e.g., Pd-mediated, photoredox) enable novel synthetic pathways for this compound?

Answer:

  • Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions efficiently construct the biphenyl core using aryl boronic acids and Pd(PPh₃)₄ .
  • Photoredox Catalysis: Visible-light-driven methods (e.g., Ru(bpy)₃²⁺) enable C-H functionalization of benzodiazole rings under mild conditions .
  • Microwave Assistance: Accelerates reaction times (e.g., 30 minutes vs. 4 hours) for condensation steps, reducing side reactions .

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